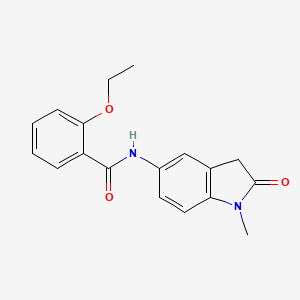
N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-ethoxybenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-ethoxybenzamide, also known as BTEQ, is a synthetic compound that has been used in scientific research for its biochemical and physiological effects. BTEQ is an important compound for laboratory experiments due to its ability to target specific receptors and its relatively low toxicity.
科学研究应用
N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-ethoxybenzamide has been used in scientific research for its ability to target specific receptors and its relatively low toxicity. It has been used in studies to investigate the biochemical and physiological effects of certain drugs, as well as to study the mechanism of action of certain drugs. This compound has also been used in studies to investigate the effects of certain drugs on the cardiovascular system, the nervous system, and the immune system.
作用机制
N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-ethoxybenzamide is a synthetic compound that binds to specific receptors in the body. It has been shown to bind to the GPR40 receptor, which is involved in regulating glucose metabolism. This compound has also been shown to bind to the 5-HT2A receptor, which is involved in regulating serotonin levels in the brain.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. It has been shown to increase glucose uptake in the body, which can lead to improved insulin sensitivity. It has also been shown to reduce inflammation and oxidative stress, as well as to reduce the risk of cardiovascular disease. This compound has also been shown to have antidepressant-like effects and to improve cognitive function.
实验室实验的优点和局限性
The main advantage of using N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-ethoxybenzamide in lab experiments is its relatively low toxicity. This makes it a safe and effective compound for laboratory experiments. However, this compound is not very stable in the presence of heat and light, which can limit its use in certain experiments. Additionally, this compound is not very soluble in water, which can also limit its use in certain experiments.
未来方向
There are several potential future directions for the use of N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-ethoxybenzamide in scientific research. One potential direction is to use this compound to study the effects of certain drugs on the immune system. Additionally, this compound could be used to develop new treatments for various diseases, such as diabetes, cancer, and Alzheimer's disease. This compound could also be used to study the mechanism of action of certain drugs, as well as to develop new drugs with improved efficacy and safety profiles. Finally, this compound could be used to study the effects of certain drugs on the cardiovascular system, the nervous system, and the immune system.
合成方法
N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-ethoxybenzamide is synthesized using a two-step process. The first step involves the reaction of benzoyl chloride with 1,2,3,4-tetrahydroquinoline-6-carboxylic acid in the presence of a base such as sodium hydroxide. The second step involves the reaction of the resulting product with 2-ethoxybenzamide in the presence of an acid such as hydrochloric acid. This two-step process yields this compound as the final product.
属性
IUPAC Name |
N-(1-benzoyl-3,4-dihydro-2H-quinolin-6-yl)-2-ethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N2O3/c1-2-30-23-13-7-6-12-21(23)24(28)26-20-14-15-22-19(17-20)11-8-16-27(22)25(29)18-9-4-3-5-10-18/h3-7,9-10,12-15,17H,2,8,11,16H2,1H3,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEZHQEVCJZOIJN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C(=O)NC2=CC3=C(C=C2)N(CCC3)C(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3,4-diethoxy-N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide](/img/structure/B6573069.png)
![N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-3,4-diethoxybenzamide](/img/structure/B6573072.png)
![3,4-diethoxy-N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide](/img/structure/B6573079.png)
![1-{[1-(3,4-diethoxybenzoyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}azepane](/img/structure/B6573087.png)
![2-ethoxy-N-{[1-(4-fluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}benzamide](/img/structure/B6573105.png)
![N-{[1-(3,4-difluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-2-ethoxybenzamide](/img/structure/B6573112.png)
![N-{1-[1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}-2-ethoxybenzamide](/img/structure/B6573120.png)

![2-ethoxy-N-(3-methyl-1-{1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-1H-pyrazol-5-yl)benzamide](/img/structure/B6573131.png)
![N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2-ethoxybenzamide](/img/structure/B6573152.png)
![2-ethoxy-N-[1-(4-methylbenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide](/img/structure/B6573156.png)
![2-ethoxy-N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide](/img/structure/B6573160.png)

![2-ethoxy-N-[1-(4-methoxybenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide](/img/structure/B6573173.png)